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Compound of Interest

Compound Name: JHU395

CAS No.: 2079938-92-2

Cat. No.: B608190 Get Quote

The metabolic reprogramming of cancer cells, particularly their pronounced dependence on

glutamine, represents a critical vulnerability for therapeutic intervention.[1][2] While the concept

of targeting "glutamine addiction" is not new, historical attempts have been thwarted by the

toxicity of potent glutamine antagonists in healthy, glutamine-dependent tissues like the

gastrointestinal (GI) tract.[3] This guide delves into the innovative prodrug strategy embodied

by JHU395, a molecule designed to resurrect the therapeutic potential of the powerful

glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), by overcoming its historical

limitations. We will explore the chemical rationale, mechanism of action, and preclinical

validation that underpin this advanced therapeutic approach.

The Rationale: Overcoming the Paradox of a Potent
Predecessor
The Target: Glutamine Addiction in Cancer
Highly proliferative cancer cells exhibit a voracious appetite for glutamine, a non-essential

amino acid that becomes "conditionally essential" in these contexts.[1][4] This dependency,

often driven by oncogenes such as c-MYC, is multifaceted:[5][6]

Anaplerosis: Glutamine is converted to α-ketoglutarate, replenishing the Tricarboxylic Acid

(TCA) cycle to support energy production and biosynthesis.[2][7]

Nitrogen Donation: The amide nitrogen of glutamine is a crucial building block for the de

novo synthesis of purine and pyrimidine nucleotides, essential for DNA and RNA replication.
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[8][9]

Redox Homeostasis: Glutamine metabolism contributes to the production of NADPH and

glutathione (GSH), which are vital for mitigating oxidative stress.[2]

Hexosamine Biosynthesis: Glutamine is a substrate for the hexosamine biosynthetic

pathway (HBP), which is critical for protein glycosylation and signaling.[10][11]

This profound reliance makes the machinery of glutamine metabolism an attractive therapeutic

target.

The Predecessor: 6-Diazo-5-oxo-L-norleucine (DON)
6-diazo-5-oxo-L-norleucine (DON), a naturally occurring glutamine analog first isolated from

Streptomyces, is a potent, broad-spectrum glutamine antagonist.[12] It functions by irreversibly

alkylating the active sites of numerous glutamine-utilizing enzymes, effectively shutting down

multiple metabolic pathways simultaneously.[8][12]

Despite showing remarkable anti-tumor efficacy in early preclinical and clinical studies, DON's

development was halted by severe, dose-limiting toxicities, primarily in the GI tract.[3] The rapid

turnover of intestinal epithelial cells makes them highly dependent on glutamine, and systemic

exposure to active DON proved intolerable.[3] This created a clear challenge: how to deliver

the potent anti-cancer activity of DON to the tumor while sparing healthy tissues.

The Prodrug Solution: Design and Chemistry of
JHU395
The development of JHU395 was a direct answer to this challenge. The core principle of the

prodrug strategy is to chemically modify a potent drug (the "parent") into an inactive or less

active form that can be converted to the active form at the desired site of action.[3]

Chemical Design and Rationale
JHU395 is the chemical entity isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)-

carbonyl)amino)hexanoate.[5][6] Its design involves masking both the carboxyl and amine

functional groups of the parent DON molecule with two distinct promoieties.
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Increased Lipophilicity: The addition of these chemical groups significantly increases the

lipophilicity of the molecule compared to the water-soluble DON.[5][13] This modification is

designed to enhance passive diffusion across cell membranes, improving tissue and,

notably, brain penetration.[6]

Plasma Stability: The promoieties render the molecule inert in systemic circulation,

preventing premature release of toxic DON. JHU395 has demonstrated high stability in

human plasma.[13][14]

Tissue-Specific Activation: The design leverages enzymes that are often enriched in the

tumor microenvironment to cleave the promoieties and release the active DON preferentially

within the tumor.[15]

Conceptual Chemical Synthesis
The synthesis of DON prodrugs like JHU395 is a multi-step process. While specific details are

proprietary, the general approach involves starting with a protected amino acid, such as L-

pyroglutamic acid, and building the molecule through a series of organic reactions. A

representative synthetic scheme for related DON prodrugs involves:[16]

Esterification: The starting material, L-pyroglutamic acid, is converted to its corresponding

ester.

Amine Protection: The amine group is protected, often with an Fmoc

(fluorenylmethyloxycarbonyl) group.

Diazo Ketone Formation: The protected pyroglutamate ester reacts with a diazo-transfer

reagent, such as diazo(trimethylsilyl)methyllithium, to form the crucial diazo ketone functional

group.

Deprotection and Coupling: The Fmoc protecting group is removed, and the desired

promoieties are coupled to the amine and carboxylate groups to yield the final prodrug.

Mechanism of Action: From Systemic Inertness to
Targeted Inhibition
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The efficacy of JHU395 relies on a two-stage mechanism: site-specific bioactivation followed

by broad-spectrum enzymatic inhibition.

Workflow: Bioactivation of JHU395
Once JHU395 reaches the target tissue, it undergoes sequential enzymatic cleavage to

release DON. This process ensures that the cytotoxic payload is concentrated where it is

needed most.
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Caption: Bioactivation workflow of the JHU395 prodrug within a target tumor cell.
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Signaling Pathway: Multi-Pronged Glutamine
Antagonism by DON
Upon its release, DON acts as a covalent inhibitor of a wide array of enzymes that use

glutamine as a substrate. This broad inhibition disrupts several critical cancer cell metabolic

pathways.
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Caption: Mechanism of DON, which broadly inhibits key glutamine-utilizing enzymes.

By blocking these pathways, DON induces metabolic stress, inhibits proliferation, and promotes

apoptosis in cancer cells.[5][17] A key consequence of this inhibition is the disruption of de

novo purine synthesis, a pathway particularly vital for rapidly dividing tumor cells.[14][18]

Preclinical Evaluation: Validating the Prodrug
Strategy
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Extensive preclinical studies have demonstrated the superiority of the JHU395 prodrug

approach compared to direct DON administration.

Pharmacokinetic Profile
The chemical modifications in JHU395 lead to a dramatically improved pharmacokinetic profile,

characterized by enhanced delivery to target tissues and reduced systemic exposure.

Parameter
6-Diazo-5-oxo-L-
norleucine (DON)

JHU395 Prodrug
Rationale &
Significance

Lipophilicity (cLogP) Low High[18]

Enhances passive

membrane

permeability and

tissue penetration.

Plasma Stability N/A (Active Drug)
High (>80% intact

after 1 hr)[13]

Prevents premature

release of DON,

minimizing systemic

toxicity.

Tumor-to-Plasma

Ratio
Low

>2-fold higher DON

exposure in tumor[14]

[19]

Demonstrates

preferential

accumulation and

activation in the tumor.

Brain/CSF Penetration Low

~10-fold improved

CSF-to-plasma

ratio[5][6]

Critical for treating

brain tumors like

medulloblastoma.

Data synthesized from multiple preclinical studies.[5][6][13][14][18][19]

In Vitro and In Vivo Efficacy
JHU395 has shown potent anti-tumor activity across a range of cancer models, particularly

those with a known dependence on glutamine metabolism.
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Model System Cancer Type Key Findings

Human Medulloblastoma Cell

Lines (MYC-Amplified)
Pediatric Brain Tumor

JHU395 inhibited growth and

induced apoptosis at lower

concentrations than DON.[5][6]

The IC50 for high-MYC cells

was 0.5 µM, compared to 35

µM for low-MYC cells.[5]

Malignant Peripheral Nerve

Sheath Tumor (MPNST) Cell

Lines

Soft Tissue Sarcoma

MPNST cells were selectively

sensitive to JHU395 compared

to healthy Schwann cells.[14]

[19]

Orthotopic Medulloblastoma

Xenograft (Mouse Model)
Pediatric Brain Tumor

JHU395 treatment increased

median survival from 26 to 45

days compared to vehicle

control.[5][6]

Flank MPNST Xenograft

(Mouse Model)
Soft Tissue Sarcoma

Chronic oral administration of

JHU395 significantly inhibited

tumor growth with no overt GI

or neuro-toxicity observed.[13]

[14]

Summary of key efficacy data from published preclinical studies.[5][6][13][14][19]

Experimental Protocols and Methodologies
The following protocols provide a framework for evaluating glutamine antagonist prodrugs like

JHU395.

Protocol: In Vitro Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)

of JHU395 in cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., D425MED medulloblastoma cells) in 96-well plates at

a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Preparation: Prepare a 10 mM stock solution of JHU395 in 100% DMSO.[5] Create a

serial dilution series (e.g., from 10 µM to 1 nM) in the appropriate cell culture medium.

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing

the various concentrations of JHU395 or a vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5%

CO2.

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®

Luminescent Cell Viability Assay or AlamarBlue™, following the manufacturer's instructions.

Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the

normalized data against the log of the drug concentration and use a non-linear regression

model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Protocol: In Vivo Murine Xenograft Efficacy Study
This protocol outlines a typical study to assess the anti-tumor activity of JHU395 in a mouse

model.

Animal Model: Use immunocompromised mice (e.g., Nu/Nu nude mice).

Tumor Implantation: For an orthotopic brain tumor model, stereotactically inject human

medulloblastoma cells (e.g., D425MED) into the cerebrum.[6] For a flank model, inject

MPNST cells subcutaneously into the flank.[14]

Tumor Growth and Randomization: Allow tumors to grow to a palpable or measurable size

(e.g., ~100-300 mm³ for flank models).[14] Randomize mice into treatment and vehicle

control groups.

Drug Formulation and Administration: Formulate JHU395 for the desired route of

administration. For oral (p.o.) dosing in MPNST models, a dose of 0.5-1.2 mg/kg/day has

been used.[14] For intraperitoneal (i.p.) injection in medulloblastoma models, a dose of 15

mg/kg twice weekly has been effective.[5] The vehicle is typically a solution like PBS with

solubilizing agents.[18]
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Monitoring: Measure tumor volumes with calipers (for flank tumors) 2-3 times per week.

Monitor animal body weight and overall health as indicators of toxicity.[14]

Endpoints: The primary endpoint is typically tumor growth inhibition or an increase in median

survival.[6] At the end of the study, tumors and other tissues can be collected for further

analysis (e.g., histology, metabolomics).[14]

Conclusion and Future Horizons
The JHU395 prodrug represents a significant advancement in the field of cancer metabolism.

By employing a rational chemical design, it successfully addresses the primary limitation of its

potent parent compound, DON, transforming a toxic but effective molecule into a targeted

therapeutic candidate with a promising safety profile. Preclinical data strongly support its

efficacy in cancers addicted to glutamine, such as MYC-driven medulloblastoma and malignant

peripheral nerve sheath tumors.[5][14]

The success of this strategy has paved the way for next-generation DON prodrugs, such as

DRP-104 (sirpiglenastat), which are currently in clinical trials and further refine the principles of

tumor-targeted delivery.[16][20] Furthermore, the ability of these compounds to modulate the

tumor microenvironment, potentially enhancing the efficacy of immunotherapies, opens up

exciting new avenues for combination treatments.[21][22] The story of JHU395 is a compelling

example of how innovative chemistry can unlock the full potential of powerful, previously

discounted therapeutic agents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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